Ungeremine

Vue d'ensemble

Description

L’ungeremine est un alcaloïde de type bétaïne isolé de plantes telles que Nerine bowdenii et Pancratium maritimum . Il présente un intérêt pharmacologique significatif en raison de son rôle d’inhibiteur de l’acétylcholinestérase, ce qui le rend potentiellement pertinent pour le traitement de la maladie d’Alzheimer . De plus, ses propriétés bactéricides ont été étudiées .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’ungeremine peut être synthétisée par diverses méthodes. Une approche courante implique l’oxydation de la lycorine à l’aide de dioxyde de sélénium . Une autre méthode comprend l’hydrochloration de l’alcaloïde .

Méthodes de Production Industrielle : En milieu industriel, l’this compound est souvent formulée dans des nanofibres d’acide polylactique et de polyéthylène glycol. Cette méthode garantit une libération soutenue du composé, ce qui le rend adapté à diverses applications .

Analyse Des Réactions Chimiques

Types de Réactions : L’ungeremine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Par exemple, l’oxydation de la lycorine pour produire de l’this compound.

Hydrochloration : Cette réaction est utilisée pour préparer des analogues de l’this compound.

Réactifs et Conditions Communs :

Oxydation : Le dioxyde de sélénium est couramment utilisé comme oxydant.

Hydrochloration : L’acide chlorhydrique est utilisé dans le processus d’hydrochloration.

Principaux Produits :

Oxydation : Produit de l’this compound à partir de la lycorine.

Hydrochloration : Produit divers analogues de l’this compound.

4. Applications de la Recherche Scientifique

L’this compound a des applications diverses dans la recherche scientifique :

Applications De Recherche Scientifique

Ungeremine has diverse applications in scientific research:

Mécanisme D'action

L’ungeremine exerce ses effets principalement par l’inhibition de l’acétylcholinestérase, qui est essentielle pour la dégradation de l’acétylcholine dans le système nerveux . De plus, il agit comme un poison de la topoisomérase, stabilisant la liaison entre la topoisomérase IIβ et l’ADN, ce qui entraîne des cassures double brin . Ce mécanisme est important pour ses propriétés anticancéreuses.

Composés Similaires :

Unicité : L’this compound est unique en raison de son double rôle d’inhibiteur de l’acétylcholinestérase et de poison de la topoisomérase. Cette double fonctionnalité en fait un candidat prometteur à la fois pour le traitement de la maladie d’Alzheimer et pour le traitement du cancer .

Comparaison Avec Des Composés Similaires

Lycorine: Another alkaloid from the Amaryllidaceae family, known for its anticancer and antiviral properties.

Uniqueness: this compound is unique due to its dual role as an acetylcholinesterase inhibitor and a topoisomerase poison. This dual functionality makes it a promising candidate for both Alzheimer’s disease therapy and cancer treatment .

Activité Biologique

Ungeremine, a phenanthridine-type alkaloid primarily isolated from the bulbs of Pancratium illyricum and Pancratium maritimum, has garnered attention for its diverse biological activities, particularly in anticancer and antibacterial domains. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in antimicrobial chemotherapy.

This compound exhibits its biological effects primarily through the inhibition of topoisomerases, which are essential enzymes involved in DNA replication and transcription. The compound has been shown to target both mammalian and bacterial type I and II topoisomerases:

-

Human Topoisomerases : this compound inhibits human topoisomerase I (hTopoI) and II (hTopoIIα) with varying efficacy. The IC50 values for these enzymes are as follows:

Topoisomerase IC50 (μM) hTopoI 6.1 ± 0.4 hTopoIIα 25.8 ± 2.3 -

Bacterial Topoisomerases : The compound also effectively inhibits bacterial topoisomerases, notably:

Bacterial Topoisomerase IC50 (μM) EcTopoI 15.0 ± 1.2 EcTopoIV 7.3 ± 1.1

These findings underscore this compound's dual action against both human and bacterial topoisomerases, indicating its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria and certain cancers .

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. In a study evaluating its effects on nine different cancer cell lines, including drug-sensitive and multidrug-resistant (MDR) phenotypes, this compound exhibited the following IC50 values:

- HL-60 (human leukemia) : IC50 = 1.4 μM

- MCF-7 (human breast adenocarcinoma) : IC50 > 40 μM

These results indicate that this compound is particularly effective against highly proliferative leukemia cells while being less effective against breast cancer cells, suggesting a selective action that could be harnessed for targeted cancer therapies .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method:

- Staphylococcus epidermidis : MIC = 31.25 μg/mL

- Salmonella typhi : MIC = 125 μg/mL

These results highlight this compound's potential as a novel antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the applications of this compound in both clinical and laboratory settings:

- Nanofiber Incorporation : Research has been conducted on incorporating this compound into poly(lactic acid)/poly(ethylene glycol) nanofibers for sustained release applications. The study found that the release rate of this compound from these nanofibers is influenced by the composition of the fiber matrix, which could enhance its antifungal properties .

- Cytotoxicity Profiles : A comprehensive analysis of this compound's cytotoxic effects across multiple cancer cell lines has revealed its potential as an effective treatment option for certain types of cancer, particularly those exhibiting drug resistance .

Propriétés

Numéro CAS |

72510-04-4 |

|---|---|

Formule moléculaire |

C10H13N3 |

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |

InChI |

InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |

Clé InChI |

IUKCTAQXDOOJBC-UHFFFAOYSA-N |

SMILES |

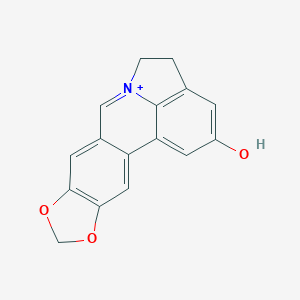

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 |

SMILES canonique |

CC1=NN(C(C1)N)C2=CC=CC=C2 |

Key on ui other cas no. |

2121-12-2 |

Numéros CAS associés |

61221-41-8 (acetate salt) |

Synonymes |

AT 1840 lycobetaine lycobetaine acetate ungeremine ungeremine chloride ungeremine, acetate salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.